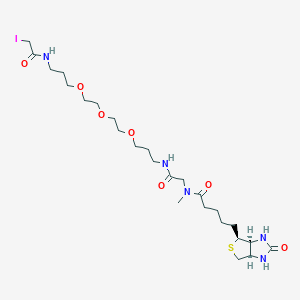
N'-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of an iodoacetamido group, a trioxatridecanyl chain, and a biotinylglycinamide moiety. Its unique structure allows it to interact with biological molecules, making it valuable in biochemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide typically involves multiple steps, starting with the preparation of the trioxatridecanyl chain. This chain is then functionalized with an iodoacetamido group through a nucleophilic substitution reaction. The final step involves coupling the functionalized chain with biotinylglycinamide under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the biotinylglycinamide moiety.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles. Reaction conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while hydrolysis can produce smaller fragments of the original compound.
科学的研究の応用
N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide has a wide range of applications in scientific research:
Biochemistry: It is used as a labeling reagent for proteins and nucleic acids, allowing for the study of biomolecular interactions.
Cell Biology: The compound can be used to track cellular processes and protein localization through biotin-streptavidin interactions.
Industry: The compound is used in the development of biosensors and other analytical tools.
作用機序
The mechanism of action of N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide involves its ability to form covalent bonds with target biomolecules. The iodoacetamido group reacts with thiol groups on proteins, forming stable thioether bonds. This covalent modification can alter the function or localization of the target protein, allowing researchers to study its role in various biological processes.
類似化合物との比較
Similar Compounds
- N-(13-Iodoacetamido-4,7,10-trioxatridecanyl)biotinylamide
- N-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methylglycinamide
- N-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-biotinylglycinamide
Uniqueness
N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide is unique due to its combination of an iodoacetamido group, a trioxatridecanyl chain, and a biotinylglycinamide moiety. This unique structure allows it to interact with a wide range of biomolecules, making it versatile for various applications in research and industry.
特性
分子式 |
C25H44IN5O7S |
|---|---|
分子量 |
685.6 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-[2-[2-[3-[(2-iodoacetyl)amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]-N-methylpentanamide |
InChI |
InChI=1S/C25H44IN5O7S/c1-31(23(34)7-3-2-6-20-24-19(18-39-20)29-25(35)30-24)17-22(33)28-9-5-11-37-13-15-38-14-12-36-10-4-8-27-21(32)16-26/h19-20,24H,2-18H2,1H3,(H,27,32)(H,28,33)(H2,29,30,35)/t19-,20-,24-/m0/s1 |
InChIキー |
QCCPLGMDBLUCGS-SKPFHBQLSA-N |
異性体SMILES |
CN(CC(=O)NCCCOCCOCCOCCCNC(=O)CI)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
正規SMILES |
CN(CC(=O)NCCCOCCOCCOCCCNC(=O)CI)C(=O)CCCCC1C2C(CS1)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



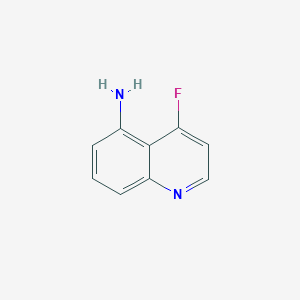
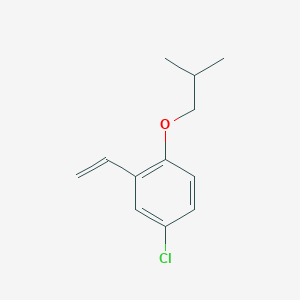

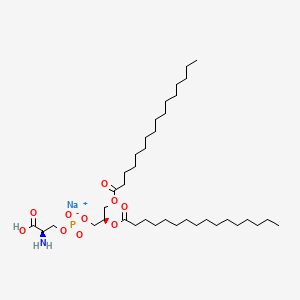
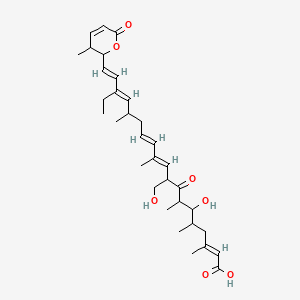
![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine](/img/structure/B13713395.png)
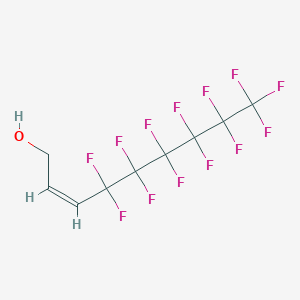
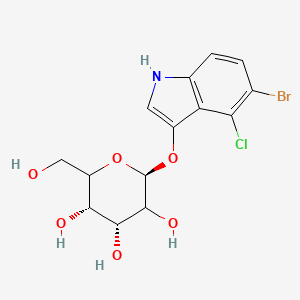
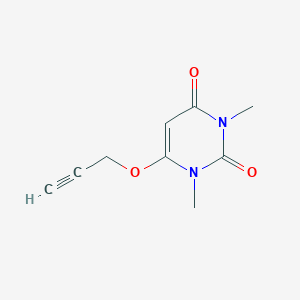
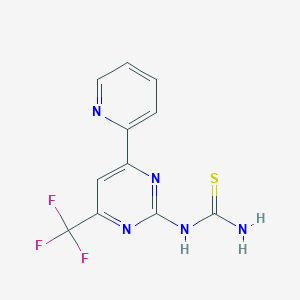
![[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B13713435.png)

